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Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide-d5

Cat. No.: B585460

An In-Depth Technical Guide to the Formation of Repaglinide Metabolites by Human Liver
Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of
repaglinide, an anti-diabetic drug of the meglitinide class, with a specific focus on its
biotransformation by human liver microsomes (HLM). Understanding the metabolic pathways,
the enzymes involved, and the kinetics of metabolite formation is critical for predicting drug-
drug interactions, understanding interindividual variability in patient response, and ensuring
drug safety and efficacy.

Executive Summary

Repaglinide is extensively metabolized in the liver, primarily through oxidative biotransformation
mediated by the cytochrome P450 (CYP) enzyme system, with less than 2% of an oral dose
excreted unchanged.[1] The two principal enzymes responsible for its metabolism are CYP2C8
and CYP3A4.[2][3] These enzymes convert repaglinide into several metabolites, most notably
M1, M2, and M4, which are pharmacologically inactive and primarily excreted in the bile.[2] The
dual involvement of CYP2C8 and CYP3A4 has significant implications for clinical
pharmacokinetics and potential drug-drug interactions.[1][4] This guide details the specific roles
of these enzymes, presents quantitative data on metabolite formation, outlines typical
experimental protocols for studying these pathways in HLM, and provides visual
representations of the core metabolic processes.
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Metabolic Pathways and Key Enzymes

The oxidative metabolism of repaglinide in HLM leads to the formation of several key
metabolites. The primary pathways are catalyzed by CYP2C8 and CYP3A4, which exhibit
distinct but sometimes overlapping substrate specificities.[3]

o CYP2C8-Mediated Metabolism: This enzyme is principally responsible for the formation of
M4, a product of hydroxylation on the piperidine ring.[1][2] The M4 metabolic pathway is now
considered a specific probe for assessing in vivo CYP2C8 activity and drug interactions.[5]

o CYP3A4-Mediated Metabolism: CYP3A4 is the main catalyst for the formation of M1 (an
aromatic amine resulting from N-dealkylation) and M2 (an oxidized dicarboxylic acid).[1][2][4]
The formation of M2 is a more complex process that has also been shown to involve
aldehyde dehydrogenase.[5]

While both enzymes can contribute to the formation of multiple metabolites, M4 is
predominantly formed by CYP2C8 and M1 by CYP3AA4.[1] At therapeutic concentrations of
repaglinide (below 0.4 uM), both CYP2C8 and CYP3A4 contribute to its metabolism at
comparable rates.[6] However, other studies suggest the overall contribution of CYP2C8 to
repaglinide clearance is larger.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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